molecular formula C25H23N3O6S B11329717 Furan-2-yl{4-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Furan-2-yl{4-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11329717
M. Wt: 493.5 g/mol
InChI Key: LYQQRAQITKCBIJ-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a diverse array of functional groups, including a benzenesulfonyl group, a methoxyphenyl group, an oxazole ring, a furan ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-2-methoxyphenyl ketone, with a suitable reagent like benzenesulfonyl chloride.

    Introduction of the furan ring: The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Formation of the piperazine ring: The final step involves the coupling of the oxazole and furan intermediates with piperazine under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

    1-[4-(BENZENESULFONYL)-2-(2-HYDROXYPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHEN-2-CARBONYL)PIPERAZINE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an oxazole and a furan ring, along with the benzenesulfonyl and methoxyphenyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C25H23N3O6S/c1-32-20-11-6-5-10-19(20)22-26-23(35(30,31)18-8-3-2-4-9-18)25(34-22)28-15-13-27(14-16-28)24(29)21-12-7-17-33-21/h2-12,17H,13-16H2,1H3

InChI Key

LYQQRAQITKCBIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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